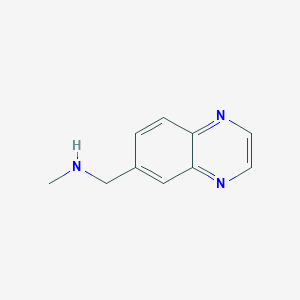

N-Methyl-1-quinoxalin-6-ylmethanamine

Descripción

Significance of the Quinoxaline (B1680401) Scaffold in Medicinal Chemistry and Chemical Sciences

The quinoxaline ring system, also known as benzopyrazine, is a bicyclic aromatic heterocycle formed by the fusion of a benzene (B151609) ring and a pyrazine (B50134) ring. nih.gov This structural motif is not common in nature but is readily accessible through established synthetic routes, most classically by the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. nih.govchim.it Its significance in medicinal chemistry stems from its status as a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets with high affinity. mtieat.org

The versatility of the quinoxaline core allows for structural modifications at various positions, leading to a vast library of derivatives with a wide spectrum of pharmacological activities. nih.gov Researchers have successfully developed quinoxaline-based compounds for numerous therapeutic applications. The structural nucleus is a key component in several marketed drugs, including agents for treating viral infections and cancer. dntb.gov.ua The wide-ranging biological effects underscore the scaffold's importance and its continued exploration in drug discovery programs. nih.govmtieat.org

| Biological Activity | Therapeutic Area | Reference |

|---|---|---|

| Anticancer / Antitumor | Oncology | nih.gov |

| Antiviral | Infectious Disease | nih.gov |

| Antibacterial | Infectious Disease | nih.gov |

| Antifungal | Infectious Disease | nih.gov |

| Anti-inflammatory | Immunology | dntb.gov.ua |

| Antitubercular | Infectious Disease | dntb.gov.ua |

| Kinase Inhibition | Oncology, Inflammation | nih.gov |

Overview of N-Methylated Methanamines as Amine Scaffolds in Research

The N-methylated methanamine moiety, which consists of a methyl group attached to the nitrogen of a methylamine (B109427) (-CH2-NH-CH3), is a fundamental functional group in medicinal chemistry. nih.gov Amines, in general, are ubiquitous in biologically active compounds and are crucial for interactions with biological targets. numberanalytics.com The process of N-methylation—the introduction of a methyl group onto a nitrogen atom—is a key strategy used during the optimization of lead compounds in drug discovery. nih.gov

The "magic methyl effect," a term sometimes used in medicinal chemistry, describes how the addition of a single methyl group can dramatically and often unpredictably improve a compound's potency or pharmacokinetic properties. researchgate.net Methylation can modulate a molecule's physicochemical properties in several ways: it can increase lipophilicity, which may enhance membrane permeability; it can block metabolic sites, thereby increasing the compound's stability and half-life; and it can alter the compound's conformation and basicity, which can fine-tune its binding affinity to a specific receptor or enzyme. nih.govresearchgate.net N-methylated amines are prevalent in numerous top-selling pharmaceuticals, highlighting their importance in creating effective drug molecules. nih.govnih.gov

| Property Affected | General Outcome of N-Methylation | Reference |

|---|---|---|

| Pharmacodynamics | Can alter binding affinity and selectivity for biological targets. | researchgate.net |

| Pharmacokinetics | Can improve metabolic stability by blocking sites of oxidation. | nih.gov |

| Lipophilicity | Generally increases, which can affect solubility and membrane permeability. | researchgate.net |

| Basicity (pKa) | Modifies the pKa value, affecting the ionization state at physiological pH. | researchgate.net |

| Conformation | Can influence the molecule's three-dimensional shape and flexibility. | nih.gov |

Research Context for N-Methyl-1-quinoxalin-6-ylmethanamine within Quinoxaline Chemistry

This compound (CAS RN: 179873-39-3) is a specific molecule that combines the significant quinoxaline scaffold with the influential N-methylated methanamine group. bldpharm.comsigmaaldrich.com In the context of chemical biology and medicinal chemistry research, this compound is primarily regarded as a heterocyclic building block or a key intermediate. mtieat.orgbldpharm.com Its structure is not typically associated with direct, potent biological activity on its own but rather serves as a versatile starting point for the synthesis of more complex and functionally diverse molecules. mtieat.orgmatrixscientific.com

The research application of this compound lies in its utility for constructing libraries of novel quinoxaline derivatives for screening purposes. The primary amine of the methanamine group provides a reactive site for further chemical elaboration, allowing chemists to attach various other molecular fragments through reactions like amidation or reductive amination. numberanalytics.com This enables the systematic exploration of the chemical space around the quinoxaline core, a common strategy in the search for new kinase inhibitors, anticancer agents, or other therapeutics. nih.gov The presence of the N-methyl group already incorporates a feature known to be beneficial for drug-like properties, making it an efficient building block for drug discovery programs. researchgate.net

| Property | Value | Reference |

|---|---|---|

| CAS Registry Number® | 179873-39-3 | cas.org |

| Molecular Formula | C₁₀H₁₁N₃ | sigmaaldrich.com |

| Molecular Weight | 173.21 g/mol | sigmaaldrich.com |

| Physical Form | Solid | sigmaaldrich.com |

| SMILES String | CNCc1ccc2nccnc2c1 | sigmaaldrich.com |

| InChI Key | QRZKMXOFPHWLCH-UHFFFAOYSA-N | sigmaaldrich.com |

Structure

3D Structure

Propiedades

IUPAC Name |

N-methyl-1-quinoxalin-6-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c1-11-7-8-2-3-9-10(6-8)13-5-4-12-9/h2-6,11H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRZKMXOFPHWLCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC2=NC=CN=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501300804 | |

| Record name | N-Methyl-6-quinoxalinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501300804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179873-39-3 | |

| Record name | N-Methyl-6-quinoxalinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=179873-39-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-6-quinoxalinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501300804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Derivatization and Chemical Modification Strategies

Functionalization of the Quinoxaline (B1680401) Ring System

The quinoxaline ring is a bicyclic heteroaromatic system composed of a benzene (B151609) ring fused to a pyrazine (B50134) ring. nih.gov This structure possesses distinct electronic properties that govern its reactivity and the strategies for its functionalization. mtieat.org

Electrophilic Aromatic Substitution on the Quinoxaline Ring

The quinoxaline nucleus is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the two nitrogen atoms in the pyrazine ring. This deactivation is more pronounced in the pyrazine ring itself, making the benzene ring the preferred site for electrophilic attack. reddit.com For a 6-substituted quinoxaline like N-Methyl-1-quinoxalin-6-ylmethanamine, substitution occurs on the carbocyclic (benzene) ring. The positions most susceptible to attack are C-5 and C-8, analogous to quinoline (B57606) chemistry. reddit.com

The directing influence of the existing substituent at the C-6 position, the N-methylmethanamine group, must be considered. This alkylamine group is an activating, ortho-, para-director. Therefore, it would direct incoming electrophiles to the C-5 and C-7 positions. The outcome of a specific reaction would depend on the interplay between the inherent reactivity of the quinoxaline ring and the directing effect of the C-6 substituent.

Regioselective Functionalization Approaches

Achieving regioselectivity in the functionalization of quinoxaline derivatives is crucial for synthesizing specific isomers with desired biological activities. Modern synthetic methods offer more precise control over substitution patterns than classical electrophilic substitution.

One powerful strategy is the direct C-H bond functionalization, often catalyzed by transition metals. mdpi.comnih.gov These methods can direct substitution to specific positions by using a directing group to chelate the metal catalyst and bring it into proximity with a particular C-H bond. For quinoxaline systems, the nitrogen atoms of the pyrazine ring can sometimes serve as directing groups. Alternatively, forming the quinoxaline N-oxide can activate the C-2 position for nucleophilic attack or direct C-H activation to the C-8 position. rsc.orgresearchgate.netresearchgate.net

Metal-free regioselective reactions have also been developed. For instance, the nitration of quinoxalin-2(1H)-ones has been shown to occur selectively at the C7 or C5 position of the phenyl ring under metal-free conditions involving tert-butyl nitrite. nih.gov Such strategies could potentially be adapted for this compound to introduce functional groups at specific sites on the benzene ring, complementing the patterns seen in traditional electrophilic substitution.

Modification of the Methanamine Moiety

The N-methylmethanamine side chain offers a reactive handle for a variety of chemical modifications, primarily centered on the secondary amine.

Amine Group Derivatizations (e.g., Condensation Reactions)

The secondary amine of this compound is nucleophilic and can readily undergo a range of derivatization reactions. These modifications are useful for building more complex molecules or for altering the compound's physicochemical properties.

Condensation Reactions: While primary amines are more commonly used in condensation reactions with aldehydes and ketones to form Schiff bases (imines), secondary amines can react under certain conditions, though the reactions are more complex. A more common application for secondary amines is in the Mannich reaction, where they react with formaldehyde (B43269) and a compound containing an active hydrogen to form a "Mannich base."

Acylation: The amine can be easily acylated using acyl chlorides or anhydrides in the presence of a base to form amides. This is a robust reaction for attaching a wide variety of acyl groups.

Alkylation: Further alkylation of the secondary amine can lead to the formation of a tertiary amine. This is typically achieved using alkyl halides.

Table 1: Examples of Derivatization Reactions for the Methanamine Moiety

| Reaction Type | Reagent Example | Product Type | General Conditions |

|---|---|---|---|

| Acylation | Acetyl Chloride (CH₃COCl) | Amide | Presence of a non-nucleophilic base (e.g., triethylamine) |

| Alkylation | Methyl Iodide (CH₃I) | Tertiary Amine | Base (e.g., K₂CO₃) in a polar aprotic solvent |

| Sulfonylation | Dansyl Chloride | Sulfonamide | Aqueous alkaline conditions |

Advanced Derivatization Techniques for Research Applications

In research settings, particularly in analytical chemistry, derivatization is often employed not to create new bioactive molecules, but to facilitate analysis.

Derivatization for Enhanced Detection and Analysis in Chromatography

Direct analysis of amines like this compound by gas chromatography (GC) or high-performance liquid chromatography (HPLC) can be challenging. Amines are polar and can interact with column materials, leading to poor peak shape and adsorption. nih.gov Furthermore, many simple amines lack a strong chromophore or fluorophore, resulting in poor detection sensitivity with common UV or fluorescence detectors. sigmaaldrich.com

Pre-column derivatization is a widely used technique to overcome these issues. acs.org The process involves reacting the amine with a specific reagent to form a derivative that is less polar, more volatile (for GC), and/or easily detectable. nih.govthermofisher.com

Common derivatizing agents for amines include:

9-fluorenylmethyl chloroformate (FMOC-Cl): Reacts with primary and secondary amines to form highly fluorescent and UV-active derivatives. thermofisher.comrsc.org The reaction is typically rapid and occurs under mild, often aqueous, conditions. researchgate.net

o-Phthalaldehyde (OPA): Reacts rapidly with primary amines in the presence of a thiol to yield fluorescent isoindole derivatives. While it does not react with secondary amines like this compound on its own, its use in combination with other reagents is possible. nih.govthermofisher.com

5-Dimethylaminonaphthalene-1-sulfonyl chloride (Dansyl Chloride): Reacts with primary and secondary amines to produce stable, highly fluorescent sulfonamide derivatives. thermofisher.com

2,4-Dinitrofluorobenzene (DNFB): Also known as Sanger's reagent, it reacts with amines to form UV-active dinitrophenyl (DNP) derivatives. thermofisher.com

The choice of reagent depends on the analytical technique (GC or HPLC), the available detector (UV, fluorescence, mass spectrometry), and the sample matrix. acs.org The derivatization introduces a tag that enhances detectability and improves chromatographic behavior, allowing for sensitive and accurate quantification.

Table 2: Common Derivatizing Agents for Amines in Chromatography

| Derivatizing Agent | Abbreviation | Target Amine(s) | Detection Method | Key Advantage |

|---|---|---|---|---|

| 9-fluorenylmethyl chloroformate | FMOC-Cl | Primary, Secondary | Fluorescence, UV | Forms highly fluorescent and stable derivatives. thermofisher.comrsc.org |

| 5-Dimethylaminonaphthalene-1-sulfonyl chloride | Dansyl Chloride | Primary, Secondary | Fluorescence | Produces intensely fluorescent derivatives. thermofisher.com |

| 2,4-Dinitrofluorobenzene | DNFB | Primary, Secondary | UV | Classic reagent, forms stable UV-active products. thermofisher.com |

| Pentafluorobenzyl Bromide | PFB-Br | Primary, Secondary | Electron Capture (GC) | Creates derivatives with high sensitivity for GC-ECD. psu.edu |

Late-Stage Functionalization Approaches (e.g., Difluoromethylation)

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and materials science for introducing chemical modifications at a late step in a synthetic sequence. This approach allows for the rapid generation of structural diversity and the fine-tuning of a molecule's properties without the need for de novo synthesis. For quinoxaline scaffolds, such as this compound, LSF can provide access to novel derivatives with potentially enhanced biological activity or improved physicochemical characteristics. One particularly valuable LSF transformation is difluoromethylation, the introduction of a difluoromethyl (-CF2H) group.

The difluoromethyl group is of significant interest in drug design as it can serve as a lipophilic bioisostere for hydroxyl, thiol, or hydroxymethyl groups, potentially improving metabolic stability, cell membrane permeability, and binding affinity to biological targets. mdpi.comnih.gov Recent advancements in synthetic methodology have enabled the direct C-H difluoromethylation of various heterocyclic systems, including those based on the quinoxaline core.

While direct late-stage difluoromethylation of this compound has not been specifically reported in the literature, extensive research on the closely related quinoxalin-2(1H)-one scaffold provides a strong basis for predicting viable synthetic strategies. Photocatalysis has emerged as a particularly effective method for this transformation. mdpi.comresearchgate.net

Visible-light-induced photoredox catalysis offers a mild and efficient pathway for the C-H functionalization of quinoxalin-2(1H)-ones. mdpi.comnih.gov In a typical approach, a photocatalyst, upon irradiation with visible light, initiates a single-electron transfer (SET) process with a suitable difluoromethylating reagent to generate a difluoromethyl radical (•CF2H). This radical can then engage with the quinoxaline ring in a Minisci-type reaction to afford the desired difluoromethylated product.

Several difluoromethylating reagents have been successfully employed in these reactions, including S-(difluoromethyl)sulfonium salts and sodium difluoromethanesulfinate (CF2HSO2Na). mdpi.comnih.gov The choice of photocatalyst, solvent, and additives can be crucial for optimizing the reaction efficiency and selectivity.

A representative study on the direct C-H difluoromethylation of quinoxalin-2(1H)-ones highlights the general conditions and outcomes of such transformations. The findings from this research can be extrapolated to devise potential strategies for the functionalization of this compound.

Table 1: Representative Conditions for Photocatalytic Difluoromethylation of Quinoxalin-2(1H)-ones

| Entry | Photocatalyst | Difluoromethylating Reagent | Solvent | Additive | Light Source | Yield (%) |

| 1 | fac-Ir(ppy)₃ | BrCF₂CO₂R | MeCN | DIPEA, K₂CO₃ | Blue LEDs | Moderate to Good |

| 2 | Rose Bengal | CF₂HSO₂Na | DMSO | - | Green LEDs | Up to 87% |

| 3 | Perylene | S-(difluoromethyl)sulfonium salt | - | LiOH | Blue Light | 55% |

The data in Table 1, derived from studies on quinoxalin-2(1H)-ones, indicates that various organic dyes and iridium-based complexes can effectively catalyze the difluoromethylation. mdpi.comnih.govmdpi.com The reactions are generally performed under mild conditions at room temperature, demonstrating good functional group tolerance. mdpi.com

For this compound, the most likely positions for C-H functionalization would be the electron-deficient C2 and C3 positions of the pyrazine ring. The regioselectivity of the radical addition would be influenced by the electronic properties of the quinoxaline core and any steric hindrance imposed by existing substituents.

Table 2: Substrate Scope of Difluoromethylation on Substituted Quinoxalin-2(1H)-ones

| Substrate (Substituent on N-1) | Substrate (Substituent on Benzene Ring) | Product Yield (%) |

| Methyl | H | 73% |

| Ethyl | 6-Fluoro | 65% |

| Propyl | 6-Chloro | 68% |

| Phenyl | 6-Bromo | 71% |

| H | 7-Nitro | 52% |

The results presented in Table 2 for a range of substituted quinoxalin-2(1H)-ones suggest that the photocatalytic difluoromethylation is tolerant of various functional groups on both the nitrogen atom and the benzo-fused ring. nih.gov This broad substrate scope is a key advantage of late-stage functionalization, allowing for the derivatization of already complex molecules. Given this tolerance, it is plausible that the N-methylmethanamine substituent at the 6-position of this compound would be compatible with these reaction conditions.

Mechanistic Elucidation of Biological Activities

Investigation of Molecular Targets and Cellular Pathways

The anticancer potential of quinoxaline (B1680401) derivatives stems from their ability to engage multiple molecular targets and disrupt critical cellular pathways essential for tumor growth and survival. researchgate.net

Inhibition of Cellular Proliferation

Quinoxaline derivatives are widely recognized for their potent antiproliferative activities against various human cancer cell lines. tandfonline.comnih.gov Studies have demonstrated that these compounds can arrest the cell cycle, a crucial process for cell growth and division. For instance, certain quinoxaline derivatives have been shown to cause cell cycle arrest at the G2/M phase or the S phase, effectively halting the proliferation of cancer cells. tandfonline.comnih.govnih.gov One study identified a novel quinoxaline urea (B33335) analog, compound 84 , which was approximately four times more potent in inhibiting pancreatic cancer cell growth than its predecessor. nih.gov Another quinoxaline derivative, compound 12 , exhibited potent antiproliferative activity with IC50 values in the sub-micromolar range (0.19-0.51 μM) across three human cancer cell lines. nih.gov

Table 1: Antiproliferative Activity of Selected Quinoxaline Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 12 | Human Cancer (various) | 0.19 - 0.51 | nih.gov |

| Compound IV | PC-3 (Prostate) | 2.11 | tandfonline.com |

| Compound III | PC-3 (Prostate) | 4.11 | tandfonline.com |

| N-allyl quinoxaline (8 ) | A549 (Lung) | 0.86 | nih.gov |

| N-allyl quinoxaline (8 ) | MCF-7 (Breast) | 1.06 | nih.gov |

Induction of Programmed Cell Death (Apoptosis) Pathways

A primary mechanism for the anticancer activity of quinoxaline compounds is the induction of apoptosis, or programmed cell death. nih.govresearchgate.net This process is often triggered through both extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. mdpi.com

Research indicates that quinoxaline derivatives can activate caspases, a family of proteases that are central to the execution of apoptosis. tandfonline.com For example, treatment of cancer cells with certain quinoxaline urea analogs leads to the activation of caspase-3 and caspase-7. nih.gov This activation is often accompanied by the cleavage of Poly (ADP-ribose) polymerase (PARP), a protein involved in DNA repair, which is a hallmark of apoptosis. nih.gov

The intrinsic pathway is also a key target. Some quinoxaline compounds induce apoptosis by increasing the production of intracellular reactive oxygen species (ROS), which leads to a malfunction of the mitochondrial membrane potential. nih.gov This disruption can trigger the release of pro-apoptotic factors from the mitochondria. nih.gov Furthermore, Western blot analyses have shown that these compounds can modulate the expression of Bcl-2 family proteins, upregulating pro-apoptotic proteins like p53, caspase-8, and caspase-3, while downregulating the anti-apoptotic protein Bcl-2. tandfonline.com

Interaction with Biological Macromolecules (e.g., DNA, Proteins)

The quinoxaline structure is a recognized DNA intercalator, meaning it can insert itself between the base pairs of the DNA double helix. nih.govmdpi.com This interaction can distort the DNA structure, interfering with crucial cellular processes like DNA replication and transcription, ultimately leading to cell death. nih.gov Naturally occurring quinoxaline antibiotics, such as echinomycin, are known to bind to DNA through bifunctional intercalation. nih.gov Synthetic derivatives have been designed to mimic this action, targeting the DNA minor groove and inhibiting enzymes that act on DNA. nih.govbiorxiv.org

Beyond DNA, quinoxaline derivatives interact with a host of protein targets. youtube.com A significant mode of action is the inhibition of protein kinases, which are pivotal in cellular signaling pathways that control cell growth, proliferation, and survival. nih.govekb.eg Quinoxalines often act as ATP-competitive inhibitors, blocking the enzyme's active site. ekb.eg

One critical enzyme inhibited by some quinoxaline compounds is Topoisomerase II (Topo II), which is essential for managing DNA tangles during replication. tandfonline.comnih.gov Inhibition of Topo II leads to DNA damage and triggers apoptosis. tandfonline.com Molecular docking studies have confirmed that certain quinoxaline derivatives have a high binding affinity for Topoisomerase II, supporting this mechanism of action. tandfonline.comnih.gov

Modulation of Specific Enzyme Activities (e.g., IKKβ phosphorylation)

Quinoxaline derivatives have been specifically developed to modulate the activity of key enzymes involved in cancer-promoting signaling pathways. A notable target is the Inhibitor of nuclear factor kappa B kinase beta (IKKβ). nih.gov Phosphorylation of IKKβ is a critical step in activating the NF-κB signaling pathway, which promotes cell survival and inflammation. nih.gov

Structure-activity relationship studies have led to the identification of quinoxaline urea analogs, such as compound 84 , that effectively reduce the levels of phosphorylated IKKβ (p-IKKβ) in a dose- and time-dependent manner. nih.gov By inhibiting IKKβ phosphorylation, these compounds block TNFα-induced NF-κB activity, thereby suppressing pro-survival signals and promoting apoptosis in cancer cells. nih.govnih.gov This targeted inhibition highlights the potential for developing highly specific anticancer agents from the quinoxaline scaffold. nih.gov Other kinases targeted by quinoxaline derivatives include Apoptosis signal-regulated kinase 1 (ASK1), VEGFR, EGFR, and PDGFR. nih.govnih.govekb.egnih.gov

Role of Redox Mechanisms and Free Radical Generation

The biological activity of some quinoxaline derivatives, particularly quinoxaline 1,4-dioxides, is closely linked to their ability to participate in redox reactions and generate free radicals. mdpi.comnih.gov The antitumor effect of these compounds is associated with their bioreduction within tumor cells, a process that is often enhanced under the hypoxic (low oxygen) conditions characteristic of solid tumors. mdpi.com

This reduction process generates reactive oxygen species (ROS) and other radical species. nih.govnih.gov These highly reactive molecules can cause significant cellular damage, particularly to DNA, leading to both single- and double-strand breaks. nih.gov The resulting DNA damage overwhelms the cell's repair mechanisms, triggering a cascade of pro-apoptotic processes and ultimately leading to cell death. mdpi.com The generation of ROS and subsequent disruption of mitochondrial membrane potential is a mechanism that connects redox modulation directly to the intrinsic apoptotic pathway. nih.gov

Understanding the Basis of Selectivity (e.g., Tumor-Vascular Disrupting Agents)

A key goal in cancer therapy is to selectively target tumor cells while sparing normal, healthy tissue. Some quinoxaline derivatives achieve selectivity by acting as vascular-disrupting agents (VDAs). openaccessjournals.com VDAs specifically target the established, yet abnormal, blood vessels within a tumor. openaccessjournals.com

Solid tumors rely on their own vasculature for oxygen and nutrients. openaccessjournals.com This network of blood vessels is structurally different and less stable than that in normal tissues. VDAs exploit these differences by rapidly increasing vascular permeability and decreasing blood flow specifically within the tumor, leading to vascular collapse. openaccessjournals.com This effectively cuts off the tumor's supply line, causing widespread necrosis (cell death) in the tumor core. Quinoxaline derivatives that inhibit Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key regulator of blood vessel formation (angiogenesis), can contribute to this antivascular effect. nih.govekb.egnih.gov The selective cytotoxicity of some quinoxaline 1,4-dioxides is also enhanced in the hypoxic environment of tumors, where they are more readily reduced to their active, radical-generating form. mdpi.com This tumor-environment-specific activation provides another layer of selectivity for this class of compounds.

Role of Quinoxaline Scaffolds in Diverse Biological Applications

The quinoxaline scaffold, a fused bicyclic system comprising a benzene (B151609) ring and a pyrazine (B50134) ring, is a prominent heterocyclic motif in medicinal chemistry due to its wide array of biological activities. researchgate.netpharmatutor.org The structural rigidity and the presence of electron-rich nitrogen atoms in the quinoxaline ring system allow for interactions with a variety of biological targets, including enzymes and nucleic acids. researchgate.net This has led to the development of numerous quinoxaline derivatives with potent therapeutic properties. These derivatives have demonstrated significant potential as antibacterial, antifungal, antiviral, anticancer, and antitubercular agents. researchgate.netnih.govnih.gov

The versatility of the quinoxaline ring allows for substitutions at various positions, leading to a high degree of chemical diversity and enabling the fine-tuning of pharmacological profiles. researchgate.net Researchers have extensively explored the synthesis of novel quinoxaline derivatives to enhance their potency and selectivity against various diseases. nih.gov

Antimicrobial Activity

Quinoxaline derivatives have been extensively investigated for their antibacterial and antifungal properties. nih.govrsc.org The mechanism of antimicrobial action for some quinoxaline compounds involves the inhibition of bacterial DNA synthesis. researchgate.net Quinoxaline 1,4-di-N-oxides, in particular, have demonstrated broad-spectrum activity against a number of bacterial species. sapub.org

A study on novel synthetic quinoxaline derivatives reported significant activity against various bacterial and fungal strains. The findings from this research are summarized in the table below.

| Compound | Target Organism | Activity |

|---|---|---|

| Compound 5k | Acidovorax citrulli (Ac) | Good antibacterial activity. rsc.org |

| Compound 5j | Rhizoctonia solani (RS) | Potent antifungal activity with an EC50 value of 8.54 μg/mL. rsc.org |

| Compound 5t | Rhizoctonia solani (RS) | Potent antifungal activity with an EC50 value of 12.01 μg/mL. rsc.org |

Further research has demonstrated that certain symmetrically 2,3-disubstituted quinoxalines exhibit significant antibacterial activity. mdpi.com Another study highlighted that while many synthesized compounds were inactive against E. coli, they showed considerable activity against Staphylococcus aureus and the pathogenic fungus Candida albicans. arcjournals.org

Anticancer Activity

The anticancer potential of quinoxaline derivatives is one of the most extensively studied areas. benthamdirect.comingentaconnect.com These compounds can exert their anticancer effects through various mechanisms, including the inhibition of protein kinases and topoisomerase II, and by intercalating with DNA. tandfonline.comresearchgate.net The structural modifications on the quinoxaline scaffold have led to the development of potent antitumor agents with high selectivity for cancer cells. tandfonline.com

Several quinoxaline-based molecules have shown promising results against various cancer cell lines. nih.gov For instance, certain derivatives have exhibited significant anti-proliferative effects against prostate cancer (PC-3) and liver cancer (HepG2) cells. tandfonline.com

| Compound | Cancer Cell Line | IC50 Value | Reported Mechanism of Action |

|---|---|---|---|

| Compound III | PC-3 | 4.11 µM tandfonline.com | Topoisomerase II inhibition. tandfonline.com |

| Compound IV | PC-3 | 2.11 µM tandfonline.com | Topoisomerase II inhibition. tandfonline.com |

Quinoxaline hybrids have also emerged as a promising strategy in cancer therapy, demonstrating efficacy against multidrug-resistant forms of cancer. benthamdirect.comingentaconnect.com

Antiviral Activity

Quinoxaline derivatives have shown considerable promise as antiviral agents, with activity reported against a range of viruses. proquest.comrsc.orgbohrium.com The antiviral mechanisms of these compounds are diverse and can involve the inhibition of viral enzymes, such as reverse transcriptase, or interference with the viral replication process. proquest.com For example, S-2720, a quinoxaline derivative, has been identified as a potent inhibitor of HIV-1 reverse transcriptase. proquest.com

Research has also focused on the development of quinoxaline-based compounds for the treatment of respiratory viral infections. rsc.org Some derivatives have been investigated for their potential to inhibit the replication of coronaviruses. rsc.org

| Compound Type | Target Virus | Observed Effect |

|---|---|---|

| researchgate.netrsc.orgproquest.comtriazolo[4,3-a]quinoxaline derivatives | Herpes simplex virus | Reduction in viral plaques. proquest.com |

| Halophenyl pyrrolo[2,3-b]quinoxaline derivatives | Vaccinia virus | Inhibition of the virus at subtoxic concentrations. nih.gov |

Antitubercular Activity

The emergence of drug-resistant strains of Mycobacterium tuberculosis has necessitated the search for new antitubercular agents. Quinoxaline scaffolds have been identified as a promising starting point for the development of novel drugs to combat tuberculosis. nih.gov Quinoxaline-1,4-di-N-oxide derivatives, in particular, have shown excellent antimicrobial activities against Mycobacterium tuberculosis. nih.gov The oxidation of the nitrogen atoms in the quinoxaline ring has been shown to have a pronounced effect on its antimycobacterial activity. nih.gov

Structure Activity Relationship Sar Studies

Impact of Substituent Modifications on Biological Activity and Specificity

The biological activity of quinoxaline (B1680401) derivatives can be significantly modulated by the nature and position of substituents on the quinoxaline core. Research on a variety of 6-substituted quinoxalines has demonstrated that even minor alterations can lead to substantial changes in potency and selectivity against different biological targets, including protein kinases and cancer cells. ekb.egcitedrive.com

For instance, in a series of 2,3-substituted quinoxalin-6-amine analogs, modifications at the 6-position were shown to be crucial for their antiproliferative activity. The introduction of a urea (B33335) or thiourea (B124793) moiety at the 6-amino group led to compounds with low micromolar potency against a panel of cancer cell lines. nih.gov This suggests that the N-Methyl-1-quinoxalin-6-ylmethanamine could serve as a valuable scaffold for further derivatization at the amine functionality to enhance its biological profile.

The electronic properties of the substituents also play a pivotal role. The introduction of bromo groups into the quinoxaline skeleton has been shown to enhance anticancer activity against non-small-cell lung cancer cells when compared to nitro groups. rsc.org This highlights the importance of considering the electron-donating or electron-withdrawing nature of substituents in the design of new quinoxaline-based therapeutic agents.

The table below summarizes the impact of various substituents on the biological activity of quinoxaline derivatives, based on findings from related compounds.

| Scaffold | Substituent Modification | Observed Impact on Biological Activity | Reference Compound(s) |

| Quinoxalin-6-amine | Acetyl, Phenylurea, Tolylsulfonamide at the 6-amino group | Phenylurea derivatives showed significant antiproliferative activity. | Bisfuranylquinoxalineurea analog (7c) nih.gov |

| Quinoxaline | Bromo vs. Nitro substitution | Bromo-substituted quinoxalines exhibited better inhibition of lung cancer cells. | Not specified rsc.org |

| Quinoxaline | Halogenated substituents at positions 6 or 7 | Probed the hydrophobic pocket of Pim kinases, influencing inhibitory activity. | Not specified mdpi.com |

Positional Isomerism and its Influence on Research Outcomes (e.g., 5-yl vs. 6-yl substituted quinoxalines)

The position of a substituent on the quinoxaline ring is a critical determinant of its biological activity. The differential electronic and steric environments of the 5- and 6-positions can lead to distinct interactions with biological targets. While direct comparative studies of 5-yl versus 6-yl isomers of this compound are scarce, research on other quinoxaline derivatives provides valuable insights.

For example, the molecular orbital calculations of quinoxaline show that the electron density is higher at positions 5 and 8, followed by positions 6 and 7. ipp.pt This difference in electron density can influence the types of interactions these isomers can form with receptor binding sites.

In a study on quinoxaline-based Pim kinase inhibitors, the placement of halogenated substituents at either the 6- or 7-position was explored to interact with a hydrophobic pocket in the enzyme's hinge region. mdpi.com This indicates that both positions are accessible for modification and can influence kinase inhibition. A study on quinoxaline derivatives as acetylcholinesterase inhibitors involved the synthesis and evaluation of 6-amino quinoxalines, highlighting the importance of substitution at this position for biological activity. mdpi.com

The differential outcomes of placing substituents at the 5- versus the 6-position are summarized in the table below, based on general findings for quinoxaline derivatives.

| Positional Isomer | General Structural and Electronic Features | Potential Impact on Biological Activity |

| 5-yl Substituted Quinoxaline | Higher electron density compared to the 6-position. ipp.pt | May favor interactions with electron-deficient regions of a target protein. Steric hindrance from the fused benzene (B151609) ring could influence binding orientation. |

| 6-yl Substituted Quinoxaline | Lower electron density compared to the 5-position. ipp.pt | Generally more accessible for substitution and often a key position for modulating activity in various biological targets. nih.govmdpi.com |

Identification of Key Pharmacophoric Elements and Structural Motifs

Pharmacophore modeling and analysis of SAR data from various quinoxaline derivatives have helped to identify key structural features essential for their biological activity. For the quinoxaline scaffold, the nitrogen atoms in the pyrazine (B50134) ring are crucial pharmacophoric elements, often involved in hydrogen bonding with target proteins. ekb.eg

In the context of this compound, the key pharmacophoric elements can be hypothesized as:

The Quinoxaline Core: This bicyclic aromatic system provides a rigid scaffold for the attachment of various functional groups and can participate in π-π stacking and hydrophobic interactions with the target.

The 6-Aminomethyl Group: The primary amine at the 6-position is a critical feature. It can act as a hydrogen bond donor and acceptor and serves as a point for further chemical modification.

The N-Methyl Group: The methyl group on the amine can influence the compound's lipophilicity, membrane permeability, and metabolic stability. It can also affect the amine's basicity and its ability to form hydrogen bonds.

Studies on related quinoxaline derivatives have identified similar crucial motifs. For instance, in a series of quinoxaline-based anticancer agents, the quinoxaline ring was a central feature, with substituents at various positions modulating the activity. nih.govnih.gov

| Pharmacophoric Element | Potential Role in Biological Activity | Supporting Evidence from Related Compounds |

| Quinoxaline Nitrogen Atoms | Hydrogen bond acceptors | Essential for interaction with various protein kinases. ekb.eg |

| Aromatic Rings | Hydrophobic and π-π stacking interactions | Important for binding to the active sites of enzymes like topoisomerase II. nih.gov |

| Substituent at 6-position | Modulates potency and selectivity | Modifications at this position significantly impact antiproliferative and kinase inhibitory activities. nih.govmdpi.com |

Correlation between Structural Features and Mechanistic Pathways

The structural features of quinoxaline derivatives are intrinsically linked to their mechanisms of action. Different substitution patterns can direct these compounds to interact with specific cellular targets, thereby eliciting distinct biological responses.

For example, certain quinoxaline derivatives have been identified as potent topoisomerase II inhibitors, inducing apoptosis in cancer cells. nih.gov The planar quinoxaline ring system is well-suited for intercalation into DNA, a common mechanism for topoisomerase poisons. The substituents on the ring can then influence the stability of the DNA-drug-enzyme complex.

Furthermore, many quinoxaline derivatives function as protein kinase inhibitors. ekb.egcitedrive.com They often act as ATP-competitive inhibitors, with the quinoxaline scaffold occupying the adenine-binding pocket of the kinase. The substituents on the quinoxaline ring then extend into surrounding regions of the active site, providing specificity and enhancing potency. The substitution pattern at the 6- and 7-positions has been shown to be critical for targeting specific kinases like Pim-1/2. mdpi.com

The relationship between structural features and mechanistic pathways is summarized in the table below.

| Structural Feature | Associated Mechanistic Pathway | Example from Related Quinoxaline Derivatives |

| Planar Aromatic System | DNA Intercalation, Topoisomerase Inhibition | A quinoxaline-based derivative demonstrated potent anticancer activity through Topo II inhibition. nih.gov |

| Substituted Quinoxaline Core | Protein Kinase Inhibition (ATP-competitive) | Quinoxaline derivatives have been developed as inhibitors of various kinases, including Pim-1/2. ekb.egmdpi.com |

| Functionalized Amino Group at C6 | Induction of Apoptosis | A bisfuranylquinoxalineurea analog induced caspase-dependent apoptosis in cancer cells. nih.gov |

Advanced Spectroscopic Characterization and Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Dynamics

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. For N-Methyl-1-quinoxalin-6-ylmethanamine, ¹H and ¹³C NMR are fundamental for mapping the proton and carbon frameworks, respectively.

While specific experimental spectra for this compound are not widely published, the expected chemical shifts can be predicted based on the analysis of structurally similar compounds, such as 6-methylquinoline (B44275) and various N-methylbenzylamine derivatives. researchgate.netchemicalbook.com The quinoxaline (B1680401) ring protons are expected to appear in the aromatic region (δ 7.0-9.0 ppm), with distinct signals for each proton due to the heterocyclic nature and substitution pattern of the ring. nih.govnih.gov The protons on the pyrazine (B50134) ring (at positions 2 and 3) are typically the most deshielded.

The protons of the methylene (B1212753) (-CH₂-) bridge and the N-methyl (-CH₃) group would appear in the upfield region. The methylene protons, being adjacent to both the aromatic quinoxaline ring and the nitrogen atom, are expected to resonate at approximately δ 3.8-4.5 ppm. The N-methyl protons would likely appear as a singlet at around δ 2.4-2.6 ppm. The proton on the secondary amine (N-H) would present as a broad singlet, the chemical shift of which can be highly variable depending on solvent, concentration, and temperature.

For the ¹³C NMR spectrum, the ten carbon atoms of the molecule would exhibit distinct resonances. The carbons of the quinoxaline ring are expected in the δ 120-160 ppm range. The methylene carbon (-CH₂) would likely resonate around δ 50-60 ppm, while the N-methyl carbon (-CH₃) would be found further upfield, typically in the δ 30-40 ppm region.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale / Comments |

| Quinoxaline Aromatic-CH | 7.5 - 8.9 | 125 - 145 | Aromatic region, specific shifts depend on position. Protons at C2/C3 are typically downfield. |

| Quinoxaline Quaternary-C | - | 140 - 155 | Bridgehead and nitrogen-adjacent carbons. |

| Methylene (-CH₂-) | 3.8 - 4.5 | 50 - 60 | Influenced by adjacent aromatic ring and nitrogen. |

| N-Methyl (-CH₃) | 2.4 - 2.6 | 30 - 40 | Typical range for an N-methyl group. |

| Amine (-NH-) | Variable (e.g., 1.5 - 3.0) | - | Broad signal, position is solvent and concentration dependent. |

In modern structural chemistry, computational methods are frequently used to predict NMR chemical shifts, providing a powerful tool for validating experimental data and assigning complex spectra. nih.gov Density Functional Theory (DFT) calculations, particularly using the Gauge-Invariant Atomic Orbital (GIAO) method, have proven effective for calculating the NMR parameters of quinoxaline derivatives. ias.ac.iniiste.orgiiste.org

Studies on various quinoxalinones and other derivatives have shown a strong correlation between DFT-calculated chemical shifts and experimentally obtained values for both ¹H and ¹³C nuclei. nih.govias.ac.inscispace.com For complex structures, these computational approaches can help resolve ambiguities in signal assignment and provide insights into the molecule's preferred conformation in solution. Deviations between calculated and experimental values, particularly for labile protons like N-H, can often be attributed to intermolecular interactions such as hydrogen bonding, which are challenging to model accurately in standard gas-phase or implicit solvent calculations. ias.ac.in

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

The expected fragmentation of this compound under electron ionization (EI) or electrospray ionization (ESI) would likely involve characteristic pathways observed for benzylamines and nitrogen heterocycles. nih.govresearchgate.net The primary fragmentation events anticipated are:

Benzylic Cleavage: The most favorable fragmentation would be the cleavage of the C-C bond between the methylene group and the quinoxaline ring, leading to the formation of a stable quinoxalinyl-methyl radical and a [M - C₉H₇N₂]⁺ ion, or more likely, the formation of a stable quinoxalin-6-ylmethyl cation ([C₉H₇N₂]⁺) at m/z 157.

Alpha-Cleavage: Cleavage of the bond alpha to the nitrogen atom is another common pathway for amines. This would involve the loss of a hydrogen radical to form an iminium ion [M-H]⁺ or the loss of the methyl group to form [M-CH₃]⁺.

Loss of Amine Moiety: A characteristic fragmentation for benzylamines is the cleavage of the benzylic C-N bond, which would lead to the formation of a quinoxalin-6-ylmethyl cation at m/z 143. massbank.eu

High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous confirmation of a compound's elemental composition. libretexts.org Unlike nominal mass spectrometry, which provides integer masses, HRMS can measure mass-to-charge ratios to four or more decimal places. libretexts.org This precision allows for the differentiation between molecules that have the same nominal mass but different elemental formulas.

For this compound, the molecular formula is C₁₀H₁₁N₃. HRMS would be used to verify this composition by measuring its exact monoisotopic mass.

Exact Mass Calculation and HRMS Confirmation

| Property | Value |

| Molecular Formula | C₁₀H₁₁N₃ |

| Nominal Mass | 173 |

| Monoisotopic Mass (Calculated) | 173.09530 |

| Protonated Species [M+H]⁺ | C₁₀H₁₂N₃⁺ |

| Exact Mass of [M+H]⁺ | 174.10257 |

An experimental HRMS measurement matching the calculated exact mass of the protonated molecule (174.10257) to within a few parts per million (ppm) would provide definitive confirmation of the C₁₀H₁₁N₃ molecular formula, ruling out other potential formulas with a nominal mass of 173, such as C₉H₉N₃O (exact mass 175.07456) or C₁₁H₁₅N (exact mass 161.12045). youtube.comnih.govresearchgate.net

Vibrational (IR, Raman) and Electronic (UV-Vis, Fluorescence) Spectroscopy

Vibrational and electronic spectroscopy provide valuable information about the functional groups and conjugated π-system of the molecule.

FT-IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. surfacesciencewestern.com The spectra for this compound would exhibit characteristic bands corresponding to its distinct functional groups. scialert.net

N-H Stretch: A moderate to weak absorption band is expected in the region of 3300-3500 cm⁻¹ for the secondary amine.

C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹ (e.g., 3050-3150 cm⁻¹), while aliphatic C-H stretches (from the -CH₂- and -CH₃ groups) appear just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹). irphouse.com

C=N and C=C Stretches: The quinoxaline ring will show a series of characteristic stretching vibrations for C=N and C=C bonds in the 1450-1650 cm⁻¹ region. nih.govsphinxsai.com

C-N Stretch: The C-N stretching vibration of the amine is expected in the 1020-1250 cm⁻¹ range.

Aromatic C-H Bending: Out-of-plane C-H bending vibrations for the substituted benzene (B151609) ring portion of the quinoxaline appear as strong bands in the 750-900 cm⁻¹ region, which can be diagnostic of the substitution pattern.

Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the quinoxaline ring system, which may be weak in the IR spectrum. researchgate.net

Predicted FT-IR / Raman Vibrational Frequencies

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| N-H Stretch (Secondary Amine) | 3300 - 3500 | IR |

| Aromatic C-H Stretch | 3050 - 3150 | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 2960 | IR, Raman |

| C=N / C=C Ring Stretches | 1450 - 1650 | IR, Raman |

| C-N Stretch | 1020 - 1250 | IR |

| Aromatic C-H Out-of-Plane Bend | 750 - 900 | IR |

The electronic absorption and emission properties are dictated by the conjugated π-system of the quinoxaline core. The UV-Vis absorption spectrum of quinoxaline derivatives typically displays multiple bands. nih.gov Intense absorptions in the 250-300 nm range are generally attributed to π-π* transitions of the aromatic system. scholaris.cavixra.org A lower energy, less intense absorption band, often found above 350 nm, is characteristic of an n-π* transition involving the non-bonding electrons on the nitrogen atoms of the pyrazine ring. nih.gov

Many quinoxaline derivatives are known to be fluorescent, emitting light upon excitation with UV radiation. nih.govresearchgate.net The fluorescence arises from the relaxation of the excited singlet state (S₁) to the ground state (S₀) and is sensitive to the molecular structure and environment. The presence of the aminomethyl substituent at the 6-position may influence the photophysical properties, including the absorption maxima, emission wavelength, and quantum yield, compared to the parent quinoxaline molecule.

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic Transitions and Emissive Properties

The electronic absorption and emission properties of this compound are governed by the quinoxaline ring system, which is a known fluorophore. The introduction of an N-methylmethanamine group at the 6-position can influence the photophysical properties through electronic and steric effects.

Electronic Absorption (UV-Vis Spectroscopy)

The UV-Vis spectrum of quinoxaline derivatives is typically characterized by distinct absorption bands corresponding to π–π* and n–π* electronic transitions. nih.gov

π–π Transitions:* These transitions, involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital, are generally observed at shorter wavelengths (higher energy). For the quinoxaline core, these typically appear as strong absorption bands. In various quinoxaline derivatives, these transitions have been identified in the range of 305–325 nm. nih.gov The highly conjugated π-system of the bicyclic quinoxaline structure is the primary origin of these absorptions.

n–π Transitions:* These transitions involve the excitation of a non-bonding electron (from the nitrogen lone pairs) to a π* antibonding orbital. They are typically of lower intensity and occur at longer wavelengths compared to π–π* transitions. For some quinoxaline derivatives, these have been reported in the 400–410 nm region. nih.gov

Theoretical and experimental studies on substituted quinoxalines show that the position and intensity of the maximum absorption peak (λmax) are sensitive to the nature and position of substituents. scholaris.caresearchgate.net For instance, the addition of electron-donating or electron-withdrawing groups can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption bands. nih.gov Density Functional Theory (DFT) calculations on various derivatives confirm that the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are often distributed across the quinoxaline core, defining the energy of these electronic transitions. scholaris.ca

Table 1: Typical Electronic Transitions in Quinoxaline Derivatives

| Transition Type | Typical Wavelength Range (nm) | Associated Molecular Orbitals |

|---|---|---|

| π–π* | 305 – 375 | π → π* |

| n–π* | 400 – 410 | n → π* |

Note: Data is generalized from various quinoxaline derivatives and may not represent the exact values for this compound. nih.govscholaris.ca

Fluorescence and Emissive Properties

The quinoxaline moiety is a well-established fluorophore, and its derivatives are often fluorescent. nih.gov Upon absorption of UV radiation, the excited molecule can relax to the ground state by emitting a photon, a process known as fluorescence.

The formation of quinoxaline derivatives from peptides, for example, leads to a significant increase in fluorescence intensity, with reported emission maxima around 363 nm following excitation at approximately 303 nm. nih.gov Studies on other functionalized quinoxalines have shown deep blue light emission with emission wavelengths (λem) at or below 425 nm. researchgate.net The fluorescence properties, including the emission maximum and quantum yield, are highly dependent on the molecular structure and the solvent environment. nih.gov The incorporation of the N-heterocyclic quinoxaline structure into molecules is a known strategy to significantly modify and enhance the photophysical properties of π-conjugated materials. nih.gov

Advanced Spectroscopic Techniques for Mechanistic Insights

While specific studies employing laser flash photolysis or pulse radiolysis on this compound have not been reported, the general utility of these techniques for mechanistic investigations of heterocyclic compounds is well-established. These methods are crucial for detecting and characterizing transient species like excited states and free radicals, which are key intermediates in photochemical reactions.

Laser Flash Photolysis (LFP)

LFP is a powerful technique for studying the kinetics and spectra of short-lived transient species generated by a pulse of laser light. For a compound like this compound, LFP could be used to investigate:

Triplet Excited States: Characterization of the triplet state's absorption spectrum, lifetime, and energy level.

Photochemical Reactions: Monitoring the formation and decay of radical ions or neutral radicals that could be formed through photoinduced electron transfer or bond cleavage. Research on other quinoxaline derivatives has utilized techniques like EPR spectroscopy to study the generation of reactive oxygen species (ROS) upon UVA irradiation, indicating that the excited state of the quinoxaline molecule can interact with molecular oxygen. nih.gov LFP would provide direct kinetic data on such processes.

Pulse Radiolysis

Pulse radiolysis utilizes a short pulse of high-energy electrons to generate a high concentration of primary radicals in a solvent, which then react with the solute of interest. This technique is ideal for studying redox reactions and the properties of radical ions. For this compound, pulse radiolysis could provide mechanistic insights into:

Radical Anion Formation: The reaction of the compound with solvated electrons (e-aq) to form its radical anion, allowing for the characterization of its absorption spectrum and subsequent reactions.

Radical Cation Formation: The reaction with powerful oxidizing radicals (like •OH or N3•) to generate the radical cation, enabling the study of its properties and reactivity.

These advanced techniques would be invaluable for understanding the photo-stability, degradation pathways, and potential photochemical applications of this compound by providing direct experimental evidence of the transient intermediates involved in its reactions.

Applications in Chemical Biology Research and As Research Tools

Development of Fluorescent Probes for Biological Imaging and Sensing

The inherent photophysical properties of the quinoxaline (B1680401) scaffold make it an attractive core for the development of fluorescent probes. These probes are instrumental in biological imaging and sensing, allowing for the visualization and quantification of specific analytes or processes within living systems. While direct research on N-Methyl-1-quinoxalin-6-ylmethanamine as a fluorescent probe is not extensively documented, the incorporation of amine groups into quinoxaline structures is a known strategy for creating sensors. For instance, amine-incorporated quinoxaline-based sensors have been developed for the detection of trace amounts of water, demonstrating the principle of using such functional groups to modulate fluorescence in response to environmental changes.

The development of mechanism-based fluorescent probes allows for the specific labeling of biomolecules, such as enzymes, in live cells, providing insights into their activity and localization. rsc.org The quinoxaline framework is a key component in probes designed to detect reactive carbonyl species like methylglyoxal, which are implicated in various physiological and pathological processes. The design of these probes often relies on the reaction between the target analyte and a recognition moiety on the probe, leading to a change in fluorescence. The N-methyl and methanamine groups on this compound could serve as reactive sites or be modified to incorporate specific recognition elements for the development of novel fluorescent probes.

Utilization as Biochemical Tools for Studying Cellular Processes and Drug Interactions

Quinoxaline derivatives are widely employed as biochemical tools to investigate complex cellular pathways and to study drug-target interactions. nih.gov Their diverse biological activities, including antimicrobial, antiviral, and anticancer properties, stem from their ability to interact with various enzymes and receptors. core.ac.uksapub.orgresearchgate.net This makes them valuable for dissecting biological mechanisms and for validating new drug targets.

The functional groups on this compound, specifically the aminomethyl group, enhance its utility as a research tool. This group can improve water solubility and provides a reactive handle for conjugation to other molecules, such as peptides or known enzyme inhibitors, to create more complex and targeted biochemical probes. evitachem.com The quinoxaline core itself, being an electron-deficient system, can act as a hydrogen-bond acceptor, facilitating binding to target proteins and influencing signal transduction pathways. evitachem.com

Derivatives of the core quinoxaline structure have been synthesized and evaluated for their ability to inhibit specific kinases, such as the transforming growth factor-β type 1 (ALK5) receptor kinase, which is involved in cell growth and differentiation. nih.gov By systematically modifying the quinoxaline scaffold, researchers can develop selective inhibitors that help to elucidate the function of individual kinases in cellular signaling cascades.

Building Blocks and Intermediates for Combinatorial Compound Libraries

Combinatorial chemistry is a powerful strategy in drug discovery that enables the rapid synthesis of a large number of different but structurally related molecules, known as a chemical library. niscpr.res.inuomustansiriyah.edu.iq These libraries are then screened for biological activity to identify new drug leads. This compound serves as an excellent building block for the construction of such libraries due to its chemical properties.

The primary amine in the methanamine group is a versatile functional handle that can readily participate in a wide range of chemical reactions, such as amide bond formation, to link the quinoxaline core to other chemical moieties. evitachem.com This allows for the systematic variation of substituents around the quinoxaline scaffold, leading to a diverse library of compounds. The process often involves a "split and mix" synthesis strategy, where a common starting material is divided into portions, each reacting with a different building block, and then recombined to generate all possible combinations. niscpr.res.inijpsonline.com

The use of scaffolds like quinoxaline is central to creating focused libraries aimed at specific biological targets, such as kinases or G-protein coupled receptors. The structural information from these libraries helps in understanding structure-activity relationships (SAR), which is crucial for optimizing lead compounds. uomustansiriyah.edu.iq

Table 1: Role of this compound in Combinatorial Chemistry

| Feature | Description | Relevance in Library Synthesis |

|---|---|---|

| Scaffold | The core quinoxaline structure. | Provides a rigid and defined three-dimensional shape for presenting functional groups. |

| Functional Group | The N-methylmethanamine side chain. | Acts as a key reaction site for attaching a diverse range of other building blocks. evitachem.com |

| Diversity Point | The amine allows for various chemical transformations. | Enables the creation of large and chemically diverse compound libraries. |

| Application | Screening for new drug candidates. | Libraries built from this scaffold can be tested against numerous biological targets. niscpr.res.inuomustansiriyah.edu.iq |

Pre-clinical Lead Compound Identification and Optimization in Drug Discovery

The ultimate goal of using scaffolds like this compound is the discovery and development of new medicines. The process begins with identifying "hit" or "lead" compounds—molecules that show promising activity against a specific biological target in initial screens. nih.gov Quinoxaline derivatives are frequently identified as such leads due to their broad spectrum of biological activities. nih.govresearchgate.net

Once a lead compound is identified, it undergoes a process of optimization to improve its potency, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME). researchgate.netrsc.org This involves the synthesis and testing of numerous analogues. For example, researchers might systematically modify the substituents on the quinoxaline ring to enhance binding to the target enzyme while minimizing off-target effects. nih.govresearchgate.net The N-methyl group on the subject compound, for instance, can influence properties like lipophilicity and metabolic stability, which are critical for a drug's effectiveness. nih.gov

Structure-activity relationship (SAR) studies are central to this optimization phase. By comparing the biological activity of closely related quinoxaline derivatives, medicinal chemists can deduce which structural features are essential for activity. nih.govresearchgate.net This iterative process of design, synthesis, and testing aims to produce a preclinical candidate with the optimal balance of properties for further development. rsc.org

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

Future Research Directions

Exploration of Novel and Efficient Synthetic Pathways for Quinoxaline (B1680401) Derivatives

The synthesis of quinoxaline derivatives has been a subject of extensive study, with traditional methods often requiring harsh conditions. nih.gov Future research will likely focus on the development of more efficient, cost-effective, and environmentally friendly synthetic routes. mdpi.comnih.gov Green chemistry approaches, such as microwave-assisted synthesis and the use of recyclable catalysts, are gaining prominence. researchgate.netudayton.edu These methods offer advantages like shorter reaction times and reduced solvent usage. udayton.edu The exploration of novel catalytic systems, including the use of iron catalysts for creating complex derivatives like pyrrolo[1,2-α]quinoxalines, represents a significant area of future investigation. nih.gov Furthermore, the development of one-pot synthesis protocols will be crucial for the efficient generation of diverse libraries of quinoxaline derivatives for biological screening. nih.gov

Table 1: Comparison of Synthetic Methodologies for Quinoxaline Derivatives

| Methodology | Advantages | Disadvantages | Future Outlook |

|---|---|---|---|

| Traditional Condensation | Well-established, versatile | Harsh conditions, long reaction times | Optimization for milder conditions |

| Microwave-Assisted Synthesis | Rapid, efficient, often solvent-free | Specialized equipment required | Broader application to diverse substrates |

| Catalytic Synthesis (e.g., Fe, Cu) | High efficiency, novel products | Catalyst cost and removal | Development of more sustainable catalysts |

| Green Chemistry Approaches | Environmentally friendly, cost-effective | Scalability challenges | Integration into industrial-scale production |

Deeper Understanding of Mechanistic Complexity and Target Engagement

While many quinoxaline derivatives have shown promise as anticancer agents, a deeper understanding of their precise mechanisms of action is essential for their clinical translation. ekb.egekb.eg Future research will need to employ advanced techniques to elucidate the complex interactions between these compounds and their biological targets. For instance, quinoxalines have been identified as potent inhibitors of various protein kinases, and future studies should aim to map these interactions at an atomic level. ekb.eg

Global chemical proteomics approaches can be utilized to generate comprehensive drug-protein interaction profiles, revealing both on-target and off-target effects. nih.govnih.gov This will be critical for predicting potential side effects and for identifying new therapeutic indications. nih.gov Gene expression profiling and other systems biology approaches will also play a vital role in understanding the downstream cellular consequences of target engagement by quinoxaline derivatives. nih.govnih.gov

Advanced Computational Modeling for Predictive Research and Drug Design

Computational tools are becoming indispensable in modern drug discovery, and their application to quinoxaline derivatives is a burgeoning area of research. excli.de Advanced computational modeling techniques, such as three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling, molecular docking, and molecular dynamics simulations, can provide valuable insights into the binding modes of these compounds and help predict their biological activity. researchgate.net

These in silico methods can be used to virtually screen large libraries of quinoxaline derivatives, prioritizing the most promising candidates for synthesis and biological evaluation. mdpi.com Furthermore, computational tools can aid in the prediction of pharmacokinetic properties (ADMET - absorption, distribution, metabolism, excretion, and toxicity), which is a critical aspect of drug development. nih.govrsc.org The integration of artificial intelligence and machine learning algorithms will likely further enhance the predictive power of these computational models in the rational design of novel quinoxaline-based therapeutic agents. mdpi.com

Table 2: Computational Tools in Quinoxaline Drug Design

| Computational Tool | Application | Predicted Parameters |

|---|---|---|

| Molecular Docking | Predicts binding mode and affinity | Binding energy, protein-ligand interactions |

| QSAR | Relates chemical structure to biological activity | pIC50, inhibitory activity |

| Molecular Dynamics | Simulates the movement of atoms and molecules | Stability of protein-ligand complex |

| ADMET Prediction | Assesses drug-like properties | Solubility, permeability, toxicity |

Rational Design of Highly Selective and Potent Derivatives based on SAR Principles

Structure-activity relationship (SAR) studies are fundamental to the process of lead optimization in drug discovery. drugdesign.org By systematically modifying the chemical structure of a lead compound and evaluating the effects on its biological activity, researchers can identify the key structural features required for potency and selectivity. mdpi.comnih.gov For quinoxaline derivatives, SAR studies have already provided valuable insights. For example, the nature and position of substituents on the quinoxaline ring have been shown to significantly influence their anticancer activity. mdpi.comnih.gov

Future research will focus on the rational design of new derivatives based on these established SAR principles. nih.gov The goal will be to develop compounds with improved potency against their intended targets and enhanced selectivity over other related proteins, thereby minimizing off-target effects. nih.gov The synthesis of focused libraries of compounds, where specific structural features are systematically varied, will be a key strategy in this endeavor. nih.gov

Integration of Multi-Omics Data for Comprehensive Biological Profiling

To gain a holistic understanding of the biological effects of N-Methyl-1-quinoxalin-6-ylmethanamine and its derivatives, future research should embrace the integration of multi-omics data. nih.gov This approach involves the simultaneous analysis of data from different "omics" layers, such as genomics, transcriptomics, proteomics, and metabolomics. nih.gov By combining these datasets, researchers can construct a more complete picture of the cellular pathways and networks that are perturbed by the compound. mixomics.org

For instance, integrating transcriptomic and proteomic data can reveal how a quinoxaline derivative affects gene expression and protein abundance, providing insights into its mechanism of action. nih.gov Metabolomic profiling can identify changes in cellular metabolism, which is often dysregulated in diseases like cancer. e-codi.org The application of multi-omics approaches will be invaluable for biomarker discovery, enabling the identification of patient populations who are most likely to respond to treatment with a particular quinoxaline derivative. nih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-Methyl-1-quinoxalin-6-ylmethanamine?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or reductive amination. For quinoxaline derivatives, a common approach involves reacting 6-chloroquinoxaline with methylamine under controlled conditions (e.g., DMF solvent at 100°C for 4–5 hours). Purification often employs silica gel column chromatography with ethyl acetate/hexane gradients to isolate the product . Parallel methods for structurally similar amines (e.g., Quinolin-2-ylmethanamine) suggest optimizing reaction stoichiometry and using catalysts like palladium to enhance yields .

Q. How can researchers characterize the purity and structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR spectra confirm substituent positions and methyl group integration (e.g., methyl resonances near δ 2.5–3.0 ppm in CDCl3) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak at m/z 173.21 (C10H11N3+) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% recommended for pharmacological studies) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity but may require post-reaction dilution to prevent side reactions .

- Temperature Control : Elevated temperatures (80–100°C) accelerate kinetics but risk decomposition; microwave-assisted synthesis reduces reaction time .

- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) or phase-transfer agents improve regioselectivity in quinoxaline functionalization .

- Yield Troubleshooting : Low yields (<50%) may indicate competing pathways; TLC monitoring at intermediate steps identifies byproducts early .

Q. How can contradictory pharmacological data (e.g., CYP inhibition vs. BBB permeability) be resolved for this compound?

- Methodological Answer :

- In Vitro/In Vivo Correlation : Use microsomal assays (CYP450 inhibition) paired with parallel artificial membrane permeability assays (PAMPA) to reconcile discrepancies. For example, high CYP2D6 inhibition (IC50 < 1 µM) may coexist with moderate BBB permeability (logBB > 0.3) if passive diffusion dominates .

- Structural Modifications : Introduce substituents (e.g., fluorine) to reduce metabolic liability while maintaining lipophilicity (LogP ~2.0) for CNS targeting .

Q. What computational tools predict the physicochemical and ADMET properties of this compound?

- Methodological Answer :

- Property Prediction :

| Parameter | Value | Tool | Reference |

|---|---|---|---|

| LogP | 1.31 | SwissADME | |

| TPSA | 38.91 Ų | Molinspiration | |

| BBB Permeability | Moderate | ADMETLab |

- Docking Studies : Molecular docking (AutoDock Vina) evaluates binding affinity to target receptors (e.g., serotonin receptors) to prioritize analogs .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility values for quinoxaline derivatives?

- Methodological Answer :

- Experimental Validation : Use standardized shake-flask methods (pH 7.4 buffer, 25°C) to measure solubility. For example, ESOL predictions (LogS = -2.05) may underestimate experimental solubility (42 g/L in water) due to aggregation effects .

- Structural Analysis : Compare hydrogen-bonding capacity (e.g., 2 H-bond donors vs. 3 in analogs) to explain outliers .

Experimental Design Considerations

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

- Methodological Answer :

- Enzyme Inhibition : Fluorogenic CYP450 assays (e.g., CYP3A4 with luciferin-IPA) at 1–10 µM concentrations .

- Cell-Based Assays : MTT viability tests in neuronal cells (e.g., SH-SY5Y) to assess neurotoxicity at IC50 values .

- Kinetic Solubility : Equilibrium solubility measured via HPLC after 24-hour agitation in PBS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro